2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid
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Overview
Description
2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid is an aromatic heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with p-aminobenzoic acid under acidic conditions. This reaction forms the benzimidazole ring system, which is then further functionalized to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes and interferes with intracellular processes. In cancer therapy, it induces apoptosis in tumor cells by interacting with cytochrome P450 enzymes and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares structural similarities but contains a sulfur atom in the ring.
2-(4-Aminophenyl)-5-aminobenzimidazole: Similar structure with an additional amino group.
Uniqueness
2-(4-Aminophenyl)-1h-benzimidazole-5-carboxylic acid is unique due to its combination of benzimidazole and aminophenyl moieties, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group also allows for further functionalization and derivatization .
Properties
IUPAC Name |
2-(4-aminophenyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXOZAZNUAHPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354491 |
Source
|
Record name | 2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190121-99-4 |
Source
|
Record name | 2-(4-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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